molecular formula C16H9ClFNO3S B2821114 (5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 917602-19-8

(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B2821114
CAS RN: 917602-19-8
M. Wt: 349.76
InChI Key: HECIPPVIVJEVMK-AUWJEWJLSA-N
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Description

The compound contains several functional groups including a thiazolidine-dione group, a chloro-fluoro-phenoxy group, and a phenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolidine-dione ring, followed by the introduction of the phenyl group via a suitable coupling reaction. The chloro-fluoro-phenoxy group could be introduced via a substitution reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the thiazolidine-dione ring. The presence of the chloro and fluoro substituents on the phenoxy group could influence the overall shape and electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the thiazolidine-dione ring and the chloro-fluoro-phenoxy group. These groups could participate in a variety of chemical reactions, including nucleophilic substitutions and addition-elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would be influenced by the presence of the thiazolidine-dione ring and the chloro-fluoro-phenoxy group .

Scientific Research Applications

Structural Analysis

The molecule has been analyzed for its structural attributes in crystallography studies. The distances and angles between different molecular fragments, such as aromatic rings and tetrahydropyrimidine rings, have been meticulously measured, providing vital insights into the molecule's geometric configuration. The molecules in the structures are connected, forming sheets via C-H...O interactions, highlighting potential interaction sites that could be crucial for its biological activity (Li et al., 2005).

Corrosion Inhibition

Thiazolidinedione derivatives have been researched for their corrosion inhibition capabilities. These compounds, including (5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione, have been found effective in preventing mild steel corrosion in acidic environments. Theoretical calculations like the semi-empirical AM1 method have been used to understand their interaction with metal surfaces, which is essential in designing more effective corrosion inhibitors (Yadav et al., 2015).

Antifungal Applications

The molecule has been synthesized and characterized for its potential as an antifungal compound. Solubility in different solvents and its thermodynamic properties have been measured, indicating its potential for biological applications. Its solubility characteristics in various solvents and the thermodynamic parameters of its solubility and transfer processes have been meticulously evaluated, indicating its potential adsorption and delivery pathways in biological media (Volkova et al., 2020).

Antidiabetic and Hypolipidemic Activities

Compounds with the thiazolidinedione moiety have been studied for their hypoglycemic and hypolipidemic activities. In genetically obese and diabetic mice, some of these compounds have shown promising results, indicating their potential use in managing diabetes and lipid disorders (Sohda et al., 1982).

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is intended for use as a drug, its mechanism of action could involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, compounds containing halogen atoms can sometimes be hazardous due to their potential reactivity .

Future Directions

The future directions for research on this compound could include further exploration of its chemical reactivity and potential applications. This could involve studies on its synthesis, characterization, and potential uses .

properties

IUPAC Name

(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO3S/c17-11-6-5-10(8-12(11)18)22-13-4-2-1-3-9(13)7-14-15(20)19-16(21)23-14/h1-8H,(H,19,20,21)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECIPPVIVJEVMK-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-{[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

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